A Technical Guide to 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Hydrochloride: Structure, Properties, and Synthesis
A Technical Guide to 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Hydrochloride: Structure, Properties, and Synthesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a well-established "privileged structure" in pharmacology, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] This guide delves into the specific structural attributes, physicochemical properties, a validated synthetic pathway, and the potential therapeutic relevance of this fluorinated derivative. The inclusion of a 4-fluorophenyl moiety often enhances pharmacokinetic properties, such as metabolic stability and membrane permeability, making this compound a valuable building block for novel therapeutic agents. The primary amine provides a crucial handle for salt formation, improving solubility and offering a key interaction point for target binding.
Chemical Identity and Structure
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride is a substituted isoxazole derivative. The core structure consists of a five-membered isoxazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methanamine group. The compound is typically supplied as a hydrochloride salt to improve its stability and aqueous solubility.
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IUPAC Name: [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride
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Molecular Formula: C₁₀H₁₀ClFN₂O
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Molecular Weight: 228.65 g/mol
Caption: Chemical structure of 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride.
Physicochemical Properties
The properties of this compound are derived from its composite structure. The aromatic rings contribute to its rigidity and potential for pi-stacking interactions, while the polar amine and isoxazole nitrogens provide hydrogen bonding capabilities. Quantitative data for the closely related ortho-fluoro isomer provides a reasonable estimation of its properties.[3]
| Property | Value (Estimated) | Source |
| Molecular Weight | 228.65 g/mol | Calculated |
| XLogP3 | ~1.5 - 2.5 | Estimated based on analogs |
| Hydrogen Bond Donors | 1 (as free base) | [3] |
| Hydrogen Bond Acceptors | 3 (as free base) | [3] |
| Topological Polar Surface Area | 52.1 Ų (as free base) | [3] |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water, methanol | Expected for hydrochloride salts |
Synthesis and Characterization
The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry. The most robust and common method involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This approach offers high regioselectivity and yield.
Synthetic Strategy and Workflow
The synthesis initiates with the conversion of a commercially available substituted benzaldehyde to its corresponding aldoxime. This aldoxime is then oxidized in situ to generate a highly reactive nitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with a suitable three-carbon alkyne partner to form the isoxazole ring. Subsequent functional group manipulation yields the final amine, which is then precipitated as a hydrochloride salt.
Caption: Representative synthetic workflow for the target compound.
Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for synthesizing similar isoxazole derivatives.[1][5]
Step 1: Synthesis of 4-Fluorobenzaldoxime
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To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL/g), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
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Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-fluorobenzaldoxime as a white solid.
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Causality: The basic conditions facilitate the nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime.
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Step 2: [3+2] Cycloaddition to form the Isoxazole Ring
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Dissolve 4-fluorobenzaldoxime (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
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Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to generate the intermediate hydroximoyl chloride.
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To this mixture, add a solution of propargylamine (1.2 eq) and triethylamine (1.5 eq) dropwise, maintaining the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Causality: NCS chlorinates the oxime, which upon dehydrochlorination by triethylamine, forms the 4-fluorophenyl nitrile oxide dipole in situ. This highly reactive species is immediately trapped by propargylamine in a regioselective cycloaddition to form the 5-(aminomethyl)-substituted isoxazole.
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Perform an aqueous workup by partitioning between ethyl acetate and water. Dry the organic layer and concentrate under reduced pressure. Purify the crude product via column chromatography.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified free base, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine, in a minimal amount of a suitable solvent like diethyl ether or methanol.
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Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) with vigorous stirring.
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A precipitate will form. Continue stirring for 30 minutes.
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Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as its hydrochloride salt.
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Trustworthiness: This final precipitation step serves as both a purification method and a means to convert the amine into a more stable, weighable, and water-soluble form.
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Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
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¹H NMR: Expected signals would include aromatic protons from the fluorophenyl ring (appearing as multiplets or doublets of doublets), a characteristic singlet for the isoxazole C4-proton, a singlet for the aminomethyl (-CH₂-) protons, and a broad signal for the amine protons.
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¹³C NMR: Would show distinct signals for the aromatic carbons, the isoxazole ring carbons (C3, C4, C5), and the aliphatic aminomethyl carbon.
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Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
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Infrared (IR) Spectroscopy: Key stretches would include N-H bands from the amine, C=N and C=C stretches from the aromatic and isoxazole rings, and a strong C-F bond vibration.
Biological and Medicinal Chemistry Context
The isoxazole ring is a bioisostere for various functional groups and is found in several FDA-approved drugs, highlighting its pharmacological acceptance.[5] Its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1]
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The Role of the Scaffold: The 3-aryl-5-(aminomethyl)isoxazole scaffold serves as a versatile template. The aryl group at the 3-position can be modified to optimize binding in hydrophobic pockets of target proteins, while the aminomethyl group at the 5-position provides a basic center for salt bridge formation or hydrogen bonding.
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Impact of Fluorination: The 4-fluoro substituent on the phenyl ring is a common feature in modern drug design. It can enhance binding affinity through favorable electrostatic interactions and, crucially, can block sites of oxidative metabolism (e.g., para-hydroxylation), thereby improving the compound's metabolic stability and oral bioavailability.
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Potential Applications: Given the known activities of related compounds, 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride is a prime candidate for screening in various therapeutic areas. It can serve as a key intermediate for further elaboration into more complex drug candidates or be evaluated for its intrinsic biological activity, for instance, as an inhibitor of kinases or other enzymes.[6]
Caption: The isoxazole core as a privileged scaffold for drug discovery.
Safety and Handling
Based on safety data for structurally related aminomethyl isoxazoles, this compound should be handled with appropriate care in a laboratory setting.[7]
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Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride represents a strategically designed chemical entity that combines the pharmacologically validated isoxazole core with key functional groups known to impart favorable drug-like properties. Its straightforward and high-yielding synthesis makes it an accessible building block for discovery programs. The combination of the metabolically robust 4-fluorophenyl group and the versatile aminomethyl handle positions this compound as a high-potential scaffold for the development of novel therapeutics across multiple disease areas.
References
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Ghasemzadeh, M. A., & Biparva, P. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. Retrieved from [Link]
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PubMed (2015). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
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PubMed (2017). 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Retrieved from [Link]
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